

An In-depth Technical Guide to HOOCH2O-PEG5-CH2COOtBu

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Compound of Interest

Compound Name: HOOCH2O-PEG5-CH2COOtBu

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This guide provides a detailed overview of the chemical properties of **HOOCH2O-PEG5-CH2COOtBu**, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's characteristics and offers a conceptual framework for its application.

Quantitative Data Summary

The chemical properties of **HOOCH2O-PEG5-CH2COOtBu** are summarized in the table below. The molecular formula and weight have been calculated based on the compound's chemical structure.

| Property | Value |
|-------------------|---|
| Chemical Name | HOOCH2O-PEG5-CH2COOtBu |
| Systematic Name | tert-Butyl 2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy acetate |
| Molecular Formula | C ₁₈ H ₃₄ O ₁₀ |
| Molecular Weight | 410.46 g/mol |

Experimental Protocols

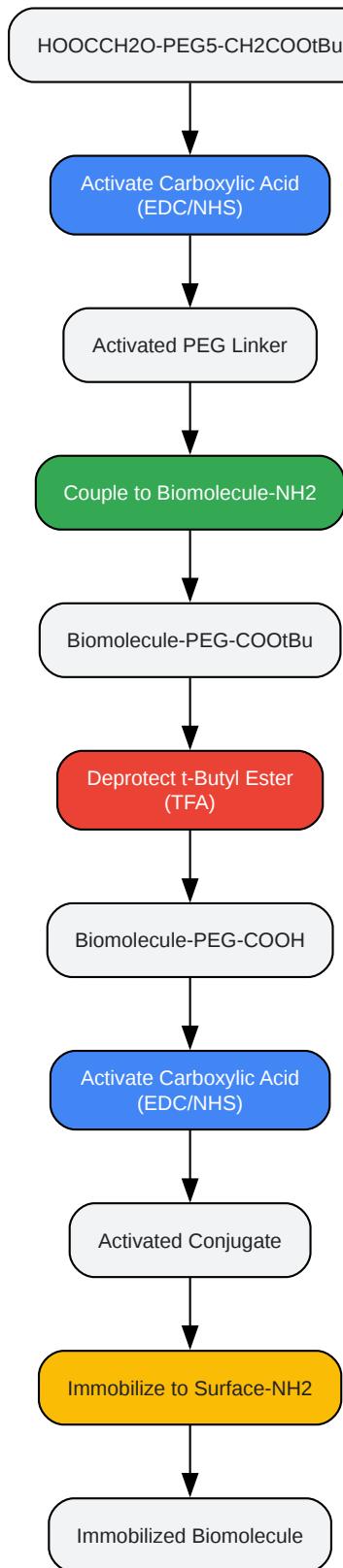
Specific experimental protocols for the synthesis or application of **HOOCH2O-PEG5-CH2COOtBu** are not readily available in public literature. However, based on its structure, a general experimental workflow for its use as a linker in bioconjugation can be conceptualized.

Conceptual Protocol: Conjugation of a Biomolecule to a Surface

- Activation of the Carboxylic Acid: The terminal carboxylic acid of **HOOCH2O-PEG5-CH2COOtBu** is activated using standard carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) to form an NHS ester.
- Conjugation to an Amine-Containing Biomolecule: The NHS-activated PEG linker is then reacted with a biomolecule containing a primary amine (e.g., a protein or peptide) in a suitable buffer (e.g., PBS, pH 7.4). The reaction results in the formation of a stable amide bond.
- Purification of the Conjugate: The resulting biomolecule-PEG conjugate is purified from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
- Deprotection of the tert-Butyl Ester: The tert-butyl protecting group on the other end of the PEG linker is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a free carboxylic acid.
- Activation of the Newly Exposed Carboxylic Acid: The newly deprotected carboxylic acid is activated using EDC/NHS chemistry as described in step 1.
- Immobilization to a Surface: The activated conjugate is then reacted with an amine-functionalized surface to form a stable amide bond, effectively immobilizing the biomolecule to the surface via the PEG linker.
- Washing and Characterization: The surface is thoroughly washed to remove any non-covalently bound conjugates, and the successful immobilization is confirmed using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.

Visualization of a Conceptual Workflow

The following diagram illustrates a conceptual workflow for the use of **HOOCH2O-PEG5-CH2COOtBu** as a linker for the immobilization of a biomolecule.



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Caption: Conceptual workflow for biomolecule immobilization.

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